molecular formula C17H14N4OS B2892599 N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-49-0

N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2892599
CAS No.: 872701-49-0
M. Wt: 322.39
InChI Key: POMMKZPXNOKXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a pyridinyl group, and a pyridazinyl group connected through a sulfanylacetamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name

N-phenyl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c22-16(19-14-4-2-1-3-5-14)12-23-17-7-6-15(20-21-17)13-8-10-18-11-9-13/h1-11H,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMMKZPXNOKXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . These intermediates are then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a diverse array of chemical reactions and exhibit a wide range of biological activities.

Biological Activity

N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural features, biological activities, and relevant case studies that highlight its therapeutic potential.

Structural Characteristics

The molecular formula for this compound is C17H16N4S, with a molecular weight of approximately 314.40 g/mol. The compound features a phenyl group, a pyridazine ring, and a sulfanyl linkage, which contribute to its unique pharmacological properties.

Structural Feature Description
Phenyl GroupAromatic ring contributing to lipophilicity
Pyridazine RingHeterocyclic structure influencing biological interactions
Sulfanyl LinkagePotential for nucleophilic attack and enzyme interactions

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity. Its structural similarities to other known antimicrobial agents suggest that it could bind to bacterial enzymes or receptors, thereby inhibiting their function.

Antitumor Activity

Research has shown that compounds with similar structures often exhibit antitumor properties. For instance, derivatives of N-phenyl acetamides have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models. The specific activity of this compound in this context remains to be fully elucidated but is an area of active investigation.

Anticonvulsant Activity

Analogous compounds have been synthesized and tested for anticonvulsant activity. For example, studies on related N-phenyl derivatives have demonstrated efficacy in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The mechanism is believed to involve modulation of neuronal voltage-sensitive sodium channels.

Case Studies and Research Findings

  • Anticonvulsant Screening : In a study evaluating various N-substituted acetamides, some compounds showed significant protection against seizures in animal models at specific dosages. The results indicated that lipophilicity plays a crucial role in the activity observed.
    Compound Activity Dosage (mg/kg)
    Compound AEffective100 at 0.5 h
    Compound BIneffective-
  • Antimicrobial Testing : A comparative analysis of related compounds revealed that those with similar sulfanyl linkages exhibited enhanced antimicrobial properties against various pathogens.
  • Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications in the pyridazine ring significantly influence the biological activity of derivatives. Substituents on the phenyl group also affect potency against specific biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.